molecular formula C5H5F3O2 B1352496 3-(Trifluoromethyl)crotonic acid CAS No. 69056-67-3

3-(Trifluoromethyl)crotonic acid

Cat. No.: B1352496
CAS No.: 69056-67-3
M. Wt: 154.09 g/mol
InChI Key: QRRCTLYMABZQCS-NSCUHMNNSA-N
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Description

3-(Trifluoromethyl)crotonic acid is an organic compound with the molecular formula C5H5F3O2. It is characterized by the presence of a trifluoromethyl group (CF3) attached to a butenoic acid backbone. This compound is notable for its unsaturated carboxylic acid group, which contains a carbon-carbon double bond (C=C) adjacent to a carboxylic acid group (COOH) and three fluorine atoms attached to the fourth carbon atom in the chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)crotonic acid can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic acid with an appropriate alkene precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)crotonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)crotonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)crotonic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of the trifluoromethyl group and the unsaturated carboxylic acid group. This configuration imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRCTLYMABZQCS-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69056-67-3, 93404-33-2
Record name 4,4,4-Trifluoro-3-methyl-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,4-Trifluoro-3-methyl-2-butenoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,4,4-Trifluoro-3-methyl-2-butenoic acid in the Belousov–Zhabotinsky (BZ) reaction?

A: Research suggests that 4,4,4-Trifluoro-3-methyl-2-butenoic acid acts as a hydrophobic antioxidant in the Belousov–Zhabotinsky (BZ) reaction. [] It interacts with radicals generated from the BZ reagents or the organic solvents, effectively scavenging them. This scavenging activity can significantly affect the oscillatory parameters of the reaction, such as frequency and amplitude of oscillations. []

Q2: How does 4,4,4-Trifluoro-3-methyl-2-butenoic acid interact with other components of the BZ reaction?

A: While the exact mechanism is still under investigation, studies using cyclic voltammetry and potentiometry show that 4,4,4-Trifluoro-3-methyl-2-butenoic acid interacts with resorcinol, bromate, and Manganese(II) ions present in the BZ system. [] These interactions likely contribute to the observed changes in the BZ reaction's oscillatory behavior.

Q3: Beyond its role in the BZ reaction, how else can 4,4,4-Trifluoro-3-methyl-2-butenoic acid be utilized in organic synthesis?

A: 4,4,4-Trifluoro-3-methyl-2-butenoic acid serves as a valuable building block in organic synthesis, particularly for incorporating the trifluoromethyl group into molecules. It can undergo Friedel-Crafts reactions under superacidic conditions, leading to the efficient synthesis of trifluoromethylated dihydrochalcones, aryl vinyl ketones, and indanones. [, ] This synthetic approach highlights the versatility of 4,4,4-Trifluoro-3-methyl-2-butenoic acid in accessing a range of valuable fluorinated compounds.

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